1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid (CAS: 2138218-64-9) is a fluorinated piperidine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl (-CF₃) substituent at the 4-position of the piperidine ring. Its molecular formula is C₂₂H₂₀F₃NO₄, with a molar mass of 419.39 g/mol . The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via mild base treatment (e.g., piperidine) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c23-22(24,25)21(19(27)28)9-11-26(12-10-21)20(29)30-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMGFUTUOIWVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the fluoren-9-ylmethoxy carbonyl group suggests it may act as a protecting group in peptide synthesis. This could influence its interaction with biological targets.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential role in peptide synthesis, it may influence protein-related pathways.
Pharmacokinetics
Its bioavailability, distribution, metabolism, and excretion in the body remain unknown.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability at room temperature has been noted, suggesting that temperature is a key environmental factor for this compound.
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid, also known by its CAS Number 2138218-64-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Key Features:
- The presence of a trifluoromethyl group, which enhances lipophilicity and biological activity.
- A piperidine ring that is often associated with various pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have shown effectiveness against various cancer cell lines. The trifluoromethyl group is believed to contribute to enhanced potency due to increased electron-withdrawing effects, which can stabilize reactive intermediates in biological systems.
Case Study:
A study evaluated the cytotoxic effects of related piperidine derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds with similar structural motifs inhibited cell proliferation significantly, suggesting that this compound may exhibit similar effects through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationships (SAR)
The SAR of piperidine derivatives has been extensively studied. Key findings include:
- Trifluoromethyl Substitution: Enhances biological activity by increasing hydrophobic interactions with cellular targets.
- Fluorenyl Group: Provides steric bulk that may influence binding affinity to specific receptors or enzymes.
Pharmacological Targets
The compound's potential interactions with various biological pathways have been explored:
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the trifluoromethyl group forms critical hydrogen bonds with active site residues, thereby enhancing binding affinity and specificity.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 456.5 g/mol
- CAS Number : 44118846
The structure features a piperidine ring with a trifluoromethyl group and a fluorenylmethoxycarbonyl protecting group, which enhances its stability and reactivity in synthetic pathways.
Anticancer Activity
Recent studies have investigated the potential of this compound as an anticancer agent. The incorporation of the trifluoromethyl group has been shown to enhance the biological activity of various derivatives. For instance, derivatives with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer drugs .
Neurological Disorders
Research has indicated that compounds with piperidine structures exhibit potential in treating neurological disorders, such as Alzheimer's disease. The specific modifications in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further neurological studies .
Building Block for Complex Molecules
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including amide coupling and esterification reactions, which are essential in synthesizing pharmaceuticals .
Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in peptide synthesis. This compound can be utilized to protect amine functionalities during the synthesis of peptides, allowing for selective deprotection and further functionalization .
Case Study: Anticancer Compound Development
A study published in Journal of Medicinal Chemistry explored derivatives of piperidine compounds similar to this compound, revealing significant cytotoxicity against various cancer cell lines. The results suggested that modifications to the trifluoromethyl group could enhance potency .
Case Study: Neurological Application Research
In another study, researchers investigated the effects of piperidine derivatives on neurodegenerative models. The findings indicated that compounds with structural similarities to this acid showed promise in reducing amyloid-beta levels, which are implicated in Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Comparisons
Trifluoromethyl vs. tert-Butoxycarbonyl (Boc):
Trifluoromethyl vs. Aromatic Substitutents (e.g., 4-methylbenzyl):
Trifluoromethyl vs. Cyclopropane:
Solubility Considerations:
- The hydrochloride salt (CAS 368866-09-5) exhibits higher aqueous solubility compared to the neutral trifluoromethyl derivative, making it preferable for solution-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
